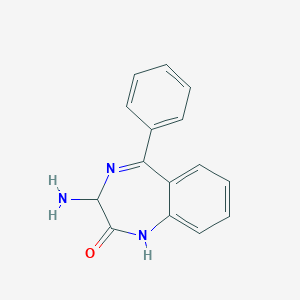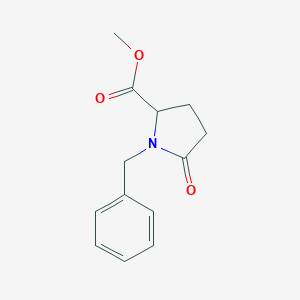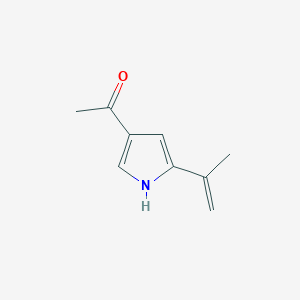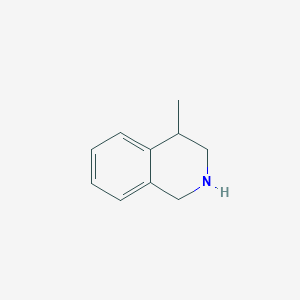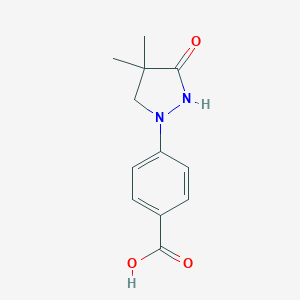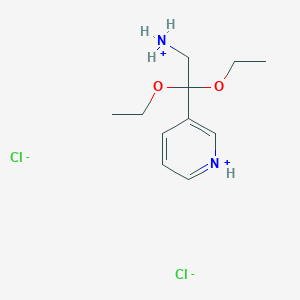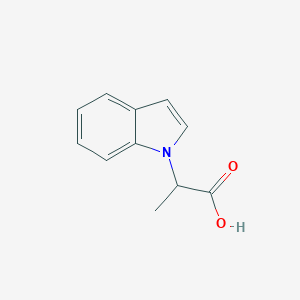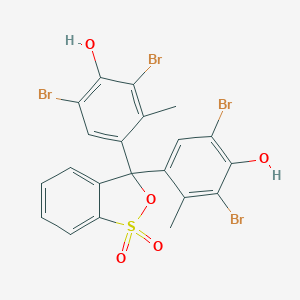
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine, commonly known as Quadrol, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a chelating agent in various biochemical and physiological studies.
作用机制
Quadrol forms stable complexes with metal ions through its four hydroxyl groups and two nitrogen atoms. The complex formation occurs through the coordination of the metal ion with the nitrogen atoms and the hydroxyl groups. The stability of the complex depends on the size and charge of the metal ion and the steric hindrance of the ligand.
生化和生理效应
Quadrol has been shown to have various biochemical and physiological effects in biological systems. It can be used to study the transport and metabolism of metal ions in cells and tissues. Quadrol complexes with metal ions have been shown to have antioxidant properties and can scavenge free radicals in biological systems. Quadrol has also been used to study the toxicity and pharmacokinetics of metal ions in animals and humans.
实验室实验的优点和局限性
Quadrol has several advantages as a chelating agent for metal ions in lab experiments. It forms stable complexes with a wide range of metal ions, which allows for the study of various biochemical and physiological effects. Quadrol is also easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, Quadrol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of Quadrol in scientific research. One direction is the development of new metal-organic frameworks using Quadrol as a ligand for applications in catalysis, gas storage, and drug delivery. Another direction is the study of the pharmacokinetics and toxicity of Quadrol complexes with metal ions in animals and humans. Additionally, the use of Quadrol in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis, is a promising direction for future research.
In conclusion, Quadrol is a versatile chelating agent that has a wide range of applications in scientific research. Its stable complexes with metal ions make it a valuable tool for the study of biochemical and physiological effects in biological systems. The synthesis method of Quadrol is relatively simple, and its low cost makes it an attractive option for lab experiments. However, its potential toxicity and limitations in solubility should be considered in the design of experiments. Future research in the development of new metal-organic frameworks and the treatment of metal ion-related diseases using Quadrol is promising.
合成方法
Quadrol can be synthesized by reacting 1,6-diaminohexane with phenoxyacetic acid in the presence of a catalyst. The reaction produces a white crystalline compound with a melting point of 162-164°C. The purity of Quadrol can be increased by recrystallization from ethanol.
科学研究应用
Quadrol is widely used in scientific research as a chelating agent for various metal ions. It forms stable complexes with metal ions, which can be used to study the biochemical and physiological effects of metal ions in biological systems. Quadrol is also used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and drug delivery.
属性
CAS 编号 |
105386-85-4 |
|---|---|
产品名称 |
N,N,N',N'-Tetra-bis-(3-phenoxy-2-hydroxypropyl)hexane-1,6-diamine |
分子式 |
C42H56N2O8 |
分子量 |
716.9 g/mol |
IUPAC 名称 |
1-[6-[bis(2-hydroxy-3-phenoxypropyl)amino]hexyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C42H56N2O8/c45-35(31-49-39-17-7-3-8-18-39)27-43(28-36(46)32-50-40-19-9-4-10-20-40)25-15-1-2-16-26-44(29-37(47)33-51-41-21-11-5-12-22-41)30-38(48)34-52-42-23-13-6-14-24-42/h3-14,17-24,35-38,45-48H,1-2,15-16,25-34H2 |
InChI 键 |
OHERUBJDVQSNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
规范 SMILES |
C1=CC=C(C=C1)OCC(CN(CCCCCCN(CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O)CC(COC4=CC=CC=C4)O)O |
同义词 |
1-[6-[bis(2-hydroxy-3-phenoxy-propyl)amino]hexyl-(2-hydroxy-3-phenoxy- propyl)amino]-3-phenoxy-propan-2-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



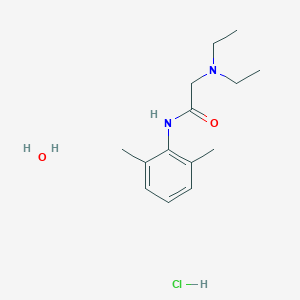
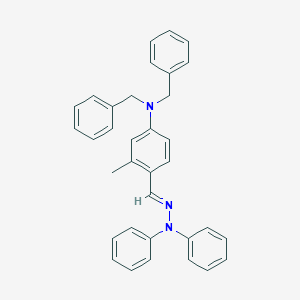
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
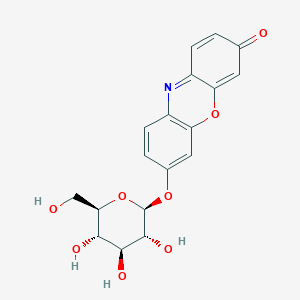
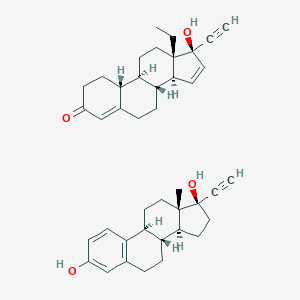
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
